Benzimidazole, 2-(3-(dimethylamino)propylthio)-
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Overview
Description
Benzimidazole, 2-(3-(dimethylamino)propylthio)- is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The compound’s structure, which includes a benzene ring fused to an imidazole ring, allows for various functional group modifications, enhancing its bioactivity and making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamines with aldehydes . For 2-(3-(dimethylamino)propylthio)-benzimidazole, the synthetic route may involve the reaction of 2-mercaptobenzimidazole with 3-(dimethylamino)propyl chloride under basic conditions . The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions or the use of eco-friendly solvents, is becoming more common to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzimidazole, 2-(3-(dimethylamino)propylthio)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Quaternary ammonium salts, amides
Scientific Research Applications
Benzimidazole, 2-(3-(dimethylamino)propylthio)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of benzimidazole, 2-(3-(dimethylamino)propylthio)- involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.
Signal Transduction: The compound may interfere with signal transduction pathways, affecting cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Known for its anticancer and antimicrobial properties.
2-Mercaptobenzimidazole: Used as a corrosion inhibitor and in the synthesis of other benzimidazole derivatives.
2-(2-Pyridyl)benzimidazole: Studied for its coordination chemistry and potential as a therapeutic agent.
Uniqueness
Benzimidazole, 2-(3-(dimethylamino)propylthio)- is unique due to the presence of the dimethylamino and thioether groups, which enhance its solubility and bioavailability. These functional groups also provide additional sites for chemical modification, allowing for the development of derivatives with improved pharmacological properties .
Properties
CAS No. |
63991-51-5 |
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Molecular Formula |
C12H17N3S |
Molecular Weight |
235.35 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-ylsulfanyl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C12H17N3S/c1-15(2)8-5-9-16-12-13-10-6-3-4-7-11(10)14-12/h3-4,6-7H,5,8-9H2,1-2H3,(H,13,14) |
InChI Key |
REEFNQCXWFOXEL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCSC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
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